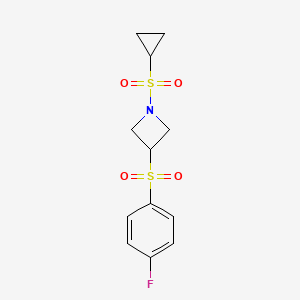

1-(Cyclopropylsulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine

Description

1-(Cyclopropylsulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is a bicyclic sulfonamide derivative featuring an azetidine core substituted with two distinct sulfonyl groups: a cyclopropylsulfonyl moiety and a 4-fluorophenylsulfonyl group. The dual sulfonyl substitution introduces unique steric and electronic properties, influencing solubility, stability, and binding affinity.

Properties

IUPAC Name |

1-cyclopropylsulfonyl-3-(4-fluorophenyl)sulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO4S2/c13-9-1-3-10(4-2-9)19(15,16)12-7-14(8-12)20(17,18)11-5-6-11/h1-4,11-12H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVLDHYWOVEXNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Cyclopropylsulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is a sulfonyl azetidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structure, characterized by the presence of cyclopropyl and fluorophenyl groups, suggests a promising pharmacological profile.

- Molecular Formula : C12H14FNO4S2

- Molecular Weight : 319.37 g/mol

- Purity : Typically around 95%.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that azetidine derivatives can inhibit key enzymes involved in various metabolic pathways. For instance, studies have shown that bicyclic azetidines inhibit phenylalanyl-tRNA synthetase (PheRS), a crucial enzyme for protein synthesis in certain pathogens, suggesting a similar potential for the azetidine structure in this compound .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of azetidine derivatives. Specifically, compounds within this class have demonstrated efficacy against Cryptosporidium parvum, a pathogen responsible for gastrointestinal infections. The mechanism involves inhibition of the PheRS enzyme, leading to disrupted protein synthesis and subsequent pathogen death .

Cytotoxicity and Selectivity

The cytotoxic effects of 1-(Cyclopropylsulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine have been evaluated in various cell lines. Preliminary findings indicate a selective cytotoxic profile, with significant activity against specific cancer cell lines while exhibiting lower toxicity to normal cells. This selectivity is crucial for developing targeted therapies with minimal side effects.

Case Study 1: Anticryptosporidial Activity

In a detailed investigation, bicyclic azetidines were tested for their ability to cure infections caused by C. parvum. The study reported EC50 values ranging from <0.4 nM to 96 nM across different strains, indicating potent activity. In vivo studies using immunocompromised mice showed that treatment with these compounds led to significant reductions in oocyst shedding, demonstrating their potential as therapeutic agents against cryptosporidiosis .

Case Study 2: Enzyme Inhibition Studies

Further research focused on the inhibition of PheRS by this class of compounds. The results indicated that modifications at specific positions on the azetidine ring could enhance potency against both C. parvum and P. falciparum, suggesting a conserved mechanism of action across different pathogens .

Data Table: Biological Activity Summary

| Activity Type | Target Pathogen/Cell Line | EC50 (nM) | Notes |

|---|---|---|---|

| Anticryptosporidial | C. parvum | <0.4 - 96 | Effective in immunocompromised mice |

| Cytotoxicity | Various cancer cell lines | Variable | Selective toxicity observed |

| Enzyme Inhibition | PheRS | Not specified | Suggests potential for broad-spectrum activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare the target compound with azetidine derivatives and sulfonamide analogs reported in the literature, focusing on synthesis, physicochemical properties, and applications.

Physicochemical Properties

- Melting Points : Sulfonamide-containing azetidines exhibit melting points ranging from 132°C to 230°C, influenced by substituent bulk and hydrogen-bonding capacity . The target compound’s dual sulfonyl groups may elevate its melting point (>200°C) due to enhanced dipole interactions.

- Solubility: Fluorinated aryl groups (e.g., 4-fluorophenyl) improve lipid solubility compared to non-fluorinated analogs, as seen in compounds like WO 2009140932 A2 (). However, the cyclopropyl group may counteract this by introducing steric hindrance.

- Spectroscopic Data :

Data Tables

Table 1: Comparative Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(cyclopropylsulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine, and how can yield and purity be maximized?

- Methodological Answer : The compound can be synthesized via sequential sulfonylation of the azetidine ring. Key steps include:

- Using sodium 4-fluorophenylsulfinate (or similar salts) as a sulfonylating agent under mild basic conditions (e.g., aqueous NaOH) to minimize side reactions .

- Controlling stoichiometry (1:1 molar ratio for sulfonyl groups) and temperature (20–25°C) to prevent over-sulfonylation or ring-opening .

- Purification via recrystallization from ethanol/water mixtures, as demonstrated for structurally related sulfonamides .

Q. Which spectroscopic techniques are most effective for characterizing the sulfonyl groups in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The deshielded protons adjacent to sulfonyl groups appear as distinct multiplets (δ 3.5–4.5 ppm for azetidine CH₂ groups). ¹⁹F NMR can confirm the 4-fluorophenyl moiety (δ -110 to -115 ppm) .

- IR Spectroscopy : Strong S=O stretching vibrations near 1350 cm⁻¹ and 1150 cm⁻¹ .

- X-ray Crystallography : SHELXL refinement (via the SHELX suite) resolves bond angles and conformations, critical for confirming azetidine ring geometry .

Q. How can impurities or related substances be quantified during synthesis?

- Methodological Answer :

- HPLC with UV Detection : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA). Monitor at 254 nm, referencing pharmacopeial methods for sulfonamide derivatives like bicalutamide .

- Mass Spectrometry : LC-MS (ESI+) identifies byproducts such as incomplete sulfonylation intermediates (e.g., mono-sulfonated azetidine) .

Advanced Research Questions

Q. What computational strategies predict the azetidine ring's reactivity in sulfonylation reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states for sulfonate ester formation using Gaussian09 at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity of the azetidine nitrogen .

- Molecular Dynamics Simulations : Study solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS .

Q. How can enantiomeric intermediates be resolved during synthesis of chiral analogs?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (80:20) to separate enantiomers, as validated for bicalutamide intermediates .

- Enantiopure Starting Materials : Synthesize azetidine precursors via asymmetric catalysis (e.g., Sharpless epoxidation) to ensure stereochemical control .

Q. What role does the azetidine ring conformation play in biological activity, and how is it studied experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure using SHELXL to determine puckering parameters (e.g., envelope vs. twist conformations). Compare with SAR data for sulfonamide-based inhibitors .

- NMR Relaxation Studies : Measure ¹³C T₁ relaxation times to assess ring flexibility in solution .

Q. How do electron-withdrawing substituents (e.g., cyclopropylsulfonyl) modulate the azetidine ring’s electronic properties?

- Methodological Answer :

- Electrostatic Potential Maps : Generate via DFT to visualize charge distribution. The cyclopropylsulfonyl group reduces electron density at the azetidine nitrogen, lowering nucleophilicity .

- Kinetic Isotope Effects (KIEs) : Compare reaction rates using deuterated azetidine to probe transition-state electronic effects .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for related sulfonamides: How should researchers validate data?

- Methodological Answer :

- Cross-reference pharmacopeial standards (e.g., USP Bicalutamide Related Compound A) for certified melting points .

- Perform DSC analysis at 10°C/min under nitrogen to avoid decomposition .

Q. Conflicting stereochemical outcomes in sulfonylation: What factors influence enantioselectivity?

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.